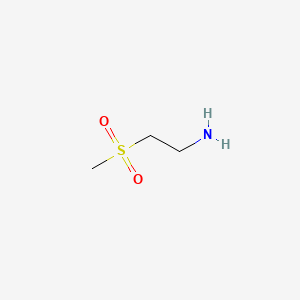

2-Aminoethylmethyl sulfone

Übersicht

Beschreibung

Sulfones represent a significant class of sulfur-containing organic compounds, characterized by a sulfonyl functional group connected to two carbon atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and organic materials due to their unique chemical stability and reactivity. The synthesis, molecular structure, and chemical properties of sulfones have been extensively studied to explore their potential uses further.

Synthesis Analysis

Sulfones are traditionally synthesized via the oxidation of sulfides or through reactions involving sulfonyl chlorides. A notable method involves multicomponent reductive cross-coupling, allowing for the straightforward construction of sulfones. This process utilizes inorganic salts like sodium metabisulfite for inserting SO2 into organic compounds, enabling the synthesis of diverse sulfones with high functional group compatibility (Meng, Wang, & Jiang, 2019).

Molecular Structure Analysis

The molecular structure of sulfones is characterized by the presence of a sulfonyl group (SO2) bonded to two carbon atoms. Structural analyses often reveal significant electron delocalization in the sulfonyl group, affecting the compound's physical and chemical properties. For instance, studies on acyclic sulfur−nitrogen compounds have shown extensive electron delocalization, resulting in shortened S−N bonds upon deprotonation, indicative of the unique structural aspects of sulfones (Haas et al., 1996).

Chemical Reactions and Properties

Sulfones undergo various chemical reactions, including substitutions, eliminations, and additions, due to the electrophilic nature of the sulfonyl group. Their reactivity makes them valuable intermediates in organic synthesis. For example, the direct copper-catalyzed synthesis of sulfonamides demonstrates the versatility of sulfones in forming complex molecules, combining aryl boronic acids, amines, and sulfur dioxide (Chen et al., 2018).

Wissenschaftliche Forschungsanwendungen

Sulfone Motifs in Pharmaceuticals and Organic Materials

Sulfone motifs, as seen in compounds like 2-aminoethylmethyl sulfone, have garnered significant interest due to their applications in pharmaceuticals and organic photoconducting materials. Conventional methods of preparing sulfones involve the oxidation of sulfides with strong oxidants, which can have low functional group compatibility. Recent research has developed multicomponent reductive cross-coupling processes involving inorganic salts for the construction of diverse sulfones, including cyclic sulfones and drug molecules with multiple heteroatoms and functional groups. These advancements enable more efficient and versatile synthesis methods for pharmaceuticals and materials that utilize sulfone structures (Meng, Wang, & Jiang, 2019).

Applications in Water Treatment and Nanofiltration

Sulfone compounds, including derivatives of 2-aminoethylmethyl sulfone, have been utilized in the development of novel thin-film composite (TFC) nanofiltration (NF) membranes. These membranes are used for dye treatment in water purification processes. The introduction of sulfonic acid groups to these membranes enhances water permeability without compromising dye rejection, indicating potential applications in water treatment technologies (Liu et al., 2012).

Biomedical Research and Calcium Uptake Modulation

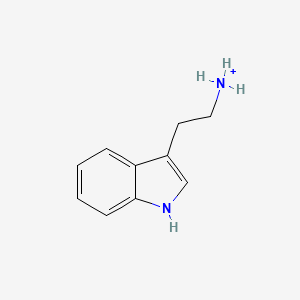

In the biomedical field, sulfone analogues like 2-aminoethylmethyl sulfone have been studied for their effects on calcium ion uptake in biological systems. Compounds such as AEMS (2-aminoethylmethyl sulfone) were found to be more potent stimulators of ATP-dependent calcium ion uptake than taurine in rat retina. This suggests potential applications in understanding and modulating cellular processes that involve calcium ion dynamics (Liebowitz, Lombardini, & Allen, 1989).

Chromatographic and Spectroscopic Applications

Sulfone compounds, including variations of 2-aminoethylmethyl sulfone, have been used in chromatographic and spectroscopic studies. Their unique solvent properties and stability at high temperatures make them suitable as stationary phases in gas chromatography. Such applications are essential for analytical chemistry, particularly in the analysis of complex mixtures (Poole, Shetty, & Poole, 1989).

Fuel Cell Technology

In the field of energy, sulfonated variants of 2-aminoethylmethyl sulfone have been explored for their use in fuel cell technology. Sulfonated polyimides, which can be derived from compounds like 2-aminoethylmethyl sulfone, show promise as polyelectrolytes in fuel cell applications due to their proton conductivity and water stability. This research contributes to the development of more efficient and durable materials for fuel cell membranes (Guo et al., 2002).

Safety And Hazards

2-Aminoethylmethyl sulfone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Sulfones, including 2-Aminoethylmethyl sulfone, are highly versatile building blocks in organic synthesis and have various applications in fields ranging from pharmaceuticals to materials science . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . Future directions may include further exploration of these sustainable synthesis methods and the development of new applications for sulfones.

Eigenschaften

IUPAC Name |

2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNXQWUJWNTDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198035 | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethylmethyl sulfone | |

CAS RN |

49773-20-8 | |

| Record name | 2-(Methylsulfonyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

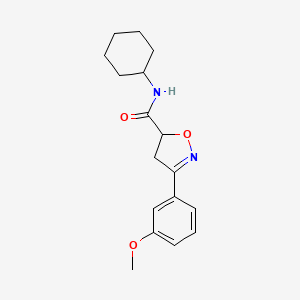

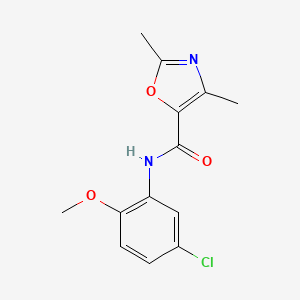

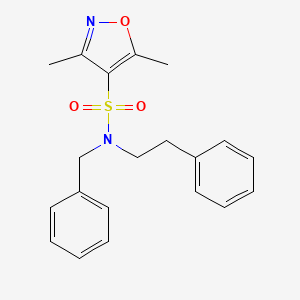

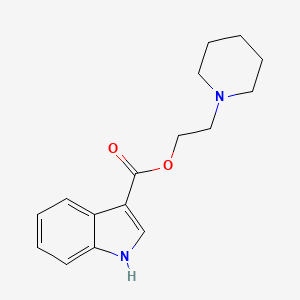

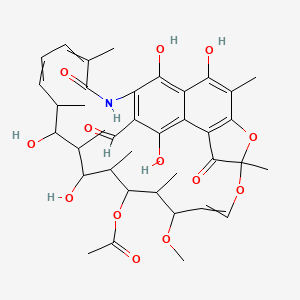

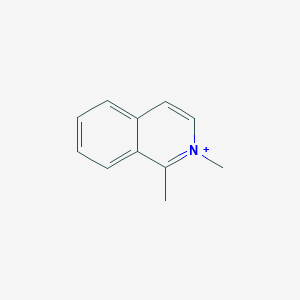

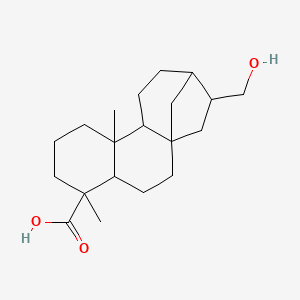

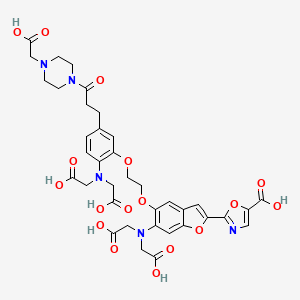

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)

![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)

![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)

![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)